molecular formula C14H15BrN2O6 B11471394 5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11471394
M. Wt: 387.18 g/mol
InChI Key: HKCNXCAAFGJJOD-UHFFFAOYSA-N
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Description

5-(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromo-6,7-dimethoxy-2H-1,3-benzodioxole and various reagents to construct the oxazole ring. Common synthetic routes may involve:

    Bromination: Introduction of the bromine atom into the benzodioxole ring.

    Methoxylation: Addition of methoxy groups to the benzodioxole ring.

    Oxazole Formation: Cyclization reactions to form the oxazole ring.

    Carboxamide Formation: Introduction of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

5-(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6,7-dimethoxy-2H-1,3-benzodioxole: Shares the benzodioxole moiety but lacks the oxazole ring.

    4-Methyl-4,5-dihydro-1,2-oxazole-3-carboxamide: Contains the oxazole ring but lacks the brominated benzodioxole moiety.

Uniqueness

5-(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combined structural features, which contribute to its distinct chemical and biological properties. The presence of both the brominated benzodioxole and oxazole ring makes it a versatile compound for various research applications.

Properties

Molecular Formula

C14H15BrN2O6

Molecular Weight

387.18 g/mol

IUPAC Name

5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H15BrN2O6/c1-5-8(14(16)18)17-23-9(5)6-7(15)11-13(22-4-21-11)12(20-3)10(6)19-2/h5,9H,4H2,1-3H3,(H2,16,18)

InChI Key

HKCNXCAAFGJJOD-UHFFFAOYSA-N

Canonical SMILES

CC1C(ON=C1C(=O)N)C2=C(C(=C3C(=C2Br)OCO3)OC)OC

Origin of Product

United States

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